(1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
(1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The diazabicycloheptane core provides structural rigidity, which can enhance binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane: A stereoisomer with similar structural features but different spatial arrangement.
2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane: Lacks the specific stereochemistry of the (1S,4S) isomer.
Uniqueness
(1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and properties compared to its stereoisomers and other similar compounds.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13N3O2/c15-14(16)10-3-1-9(2-4-10)13-7-8-5-11(13)6-12-8/h1-4,8,11-12H,5-7H2/t8-,11-/m0/s1 |
InChI Key |
OSOOEVXAUKIPDZ-KWQFWETISA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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